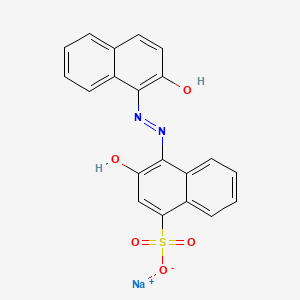

Calcon

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Calcon is a biochemical indicator of calcium.

Mechanism of Action

Target of Action

Calcon, also known as Mordant Black 17, is primarily used as a biochemical indicator . It is employed to identify nitrite ions present in aqueous solutions .

Mode of Action

This compound’s mode of action involves its interaction with calcium ions . It is known to neutralize gastric acid rapidly and effectively. It may adversely activate ca dependent processes, leading to secretion of gastric and hydrochloric acid .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to calcium signal transduction . This process involves the interactions between calcium ions and numerous proteins to mediate communication between cells. Calmodulin, a calcium-modulated protein, plays a vital role in this process .

Result of Action

The result of this compound’s action is the identification of nitrite ions in aqueous solutions . It also serves as an optical sensor for gauging acidic substances within water . In the field of wastewater treatment, this compound aids in the elimination of nitrate and nitrite ions .

Action Environment

The action environment of this compound is typically aqueous solutions where it functions as a dye to identify nitrite ions . Environmental factors such as pH and the presence of other ions could potentially influence this compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

Calcon interacts with various biomolecules, particularly in the context of calcium estimation. It is used in conjunction with Ethylenediaminetetraacetic acid (EDTA) and a commercial photoelectric titrimeter . The nature of these interactions involves the binding of this compound to calcium, facilitating its detection and quantification .

Cellular Effects

The effects of this compound on cells are primarily related to its role in calcium detection. Calcium is a vital element involved in numerous cellular processes, including muscle contraction, nerve excitability, and enzyme reactions . By facilitating the measurement of calcium, this compound indirectly influences these cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through its binding interactions with calcium. This binding allows for the detection and quantification of calcium, providing insights into calcium-dependent processes at the molecular level .

Metabolic Pathways

This compound’s involvement in metabolic pathways is primarily related to calcium metabolism. By facilitating the detection of calcium, it indirectly interacts with enzymes and cofactors involved in calcium-dependent processes .

Properties

CAS No. |

2538-85-4 |

|---|---|

Molecular Formula |

C20H14N2NaO5S |

Molecular Weight |

417.4 g/mol |

IUPAC Name |

sodium;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate |

InChI |

InChI=1S/C20H14N2O5S.Na/c23-16-10-9-12-5-1-2-6-13(12)19(16)21-22-20-15-8-4-3-7-14(15)18(11-17(20)24)28(25,26)27;/h1-11,23-24H,(H,25,26,27); |

InChI Key |

DUAOEJHKAFVBAC-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)[O-])O)O.[Na+] |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)O)O)O.[Na] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Calcon; NSC-47714; NSC 47714; NSC47714. |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.